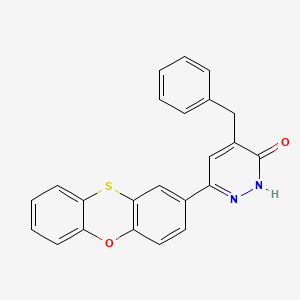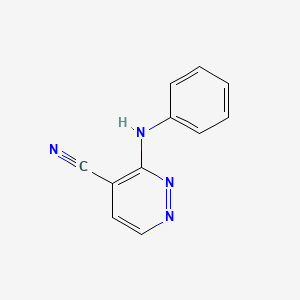![molecular formula C12H8O B12910040 Cyclohepta[cd]benzofuran CAS No. 209-53-0](/img/structure/B12910040.png)
Cyclohepta[cd]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohepta[cd]benzofuran is a heterocyclic compound that features a fused ring system combining a benzene ring with a furan ring and a seven-membered cycloheptane ring. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohepta[cd]benzofuran can be synthesized through various methods. One common approach involves the heating of (5-oxo-5H-benzocyclohepten-4-yloxy)acetic acid with sodium acetate in acetic anhydride . Another method includes photocyclization in acetonitrile . These methods highlight the versatility in the synthesis of this compound, allowing for different reaction conditions and reagents to be employed.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohepta[cd]benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Cyclohepta[cd]benzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Cyclohepta[cd]benzofuran and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of viral replication.
Comparison with Similar Compounds
Benzofuran: A simpler structure with a fused benzene and furan ring.
Cyclopenta[b]benzofuran: A similar structure with a five-membered cyclopentane ring instead of a seven-membered cycloheptane ring.
Uniqueness: Cyclohepta[cd]benzofuran is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its five-membered counterpart. This can lead to different reactivity and biological activity, making it a valuable compound for diverse applications.
Properties
CAS No. |
209-53-0 |
|---|---|
Molecular Formula |
C12H8O |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-oxatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C12H8O/c1-2-5-10-8-13-11-7-3-6-9(4-1)12(10)11/h1-8H |
InChI Key |
LVPPKGKYUKHMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=COC3=CC=C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
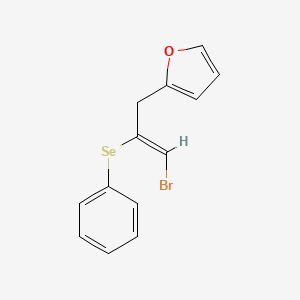


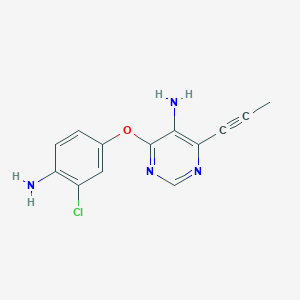
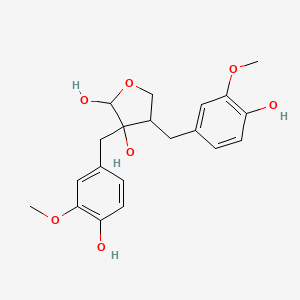
![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)
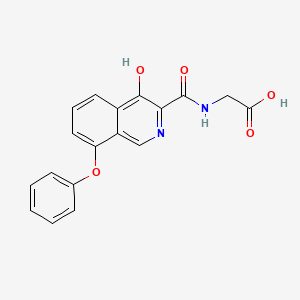
![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)

